3-iodo-N-methyl-2-nitroaniline
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Overview
Description
3-iodo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of aniline, where the aniline ring is substituted with an iodine atom, a nitro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce the nitro group at the 2-position.
Methylation: Finally, the amine group is methylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial reagents include nitric acid for nitration, iodine or iodide salts for iodination, and methylating agents such as methyl iodide.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-iodo-N-methyl-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 3-iodo-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
3-iodo-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-methyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The iodine atom can participate in halogen bonding, affecting molecular interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-methyl-3-nitroaniline: Similar structure but with different substitution pattern.
3-bromo-N-methyl-2-nitroaniline: Bromine instead of iodine.
3-iodo-N-ethyl-2-nitroaniline: Ethyl group instead of methyl group.
Uniqueness
3-iodo-N-methyl-2-nitroaniline is unique due to the specific positioning of the iodine, nitro, and methyl groups on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H7IN2O2 |
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Molecular Weight |
278.05 g/mol |
IUPAC Name |
3-iodo-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7IN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 |
InChI Key |
CIRTTYOAWFKREQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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